9-(Bromomethyl)nonadecane 9-(Bromomethyl)nonadecane
Brand Name: Vulcanchem
CAS No.: 69620-20-8
VCID: VC20834754
InChI: InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3
SMILES: CCCCCCCCCCC(CCCCCCCC)CBr
Molecular Formula: C20H41Br
Molecular Weight: 361.4 g/mol

9-(Bromomethyl)nonadecane

CAS No.: 69620-20-8

Cat. No.: VC20834754

Molecular Formula: C20H41Br

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

9-(Bromomethyl)nonadecane - 69620-20-8

CAS No. 69620-20-8
Molecular Formula C20H41Br
Molecular Weight 361.4 g/mol
IUPAC Name 9-(bromomethyl)nonadecane
Standard InChI InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3
Standard InChI Key XSQSDBVMLJNZKU-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCCCCCCC)CBr
Canonical SMILES CCCCCCCCCCC(CCCCCCCC)CBr

Fundamental Chemical Identity

9-(Bromomethyl)nonadecane, identified by CAS registry number 69620-20-8, is an alkyl bromide with a molecular formula of C20H41Br and a molecular weight of 361.44 g/mol . The structure consists of a nineteen-carbon chain (nonadecane) with a bromomethyl substituent at the 9-position. This compound is also known by several synonyms including 1-bromo-2-octyldodecane, EA490, and C812Br, which reflect its structural characteristics and commercial designations .

The compound belongs to the broader chemical class of alkyl halides, specifically brominated alkanes, which are characterized by their reactivity in nucleophilic substitution reactions. This reactivity stems from the carbon-bromine bond's polarization, making the carbon atom susceptible to nucleophilic attack while the bromine serves as an excellent leaving group. These properties contribute to the compound's utility in organic synthesis as an alkylating agent.

Structural and Physical Properties

9-(Bromomethyl)nonadecane exists as a colorless to pale yellow liquid under standard conditions, with physical properties that align with its long-chain hydrocarbon structure modified by a bromine atom. The compound's hydrophobic nature is reflected in its high LogP value of 8.27890, indicating significant lipophilicity and poor water solubility .

Table 1.1: Physical and Chemical Properties of 9-(Bromomethyl)nonadecane

PropertyValueReference
Molecular FormulaC20H41Br
Molecular Weight361.44 g/mol
Physical StateLiquid
Boiling Point195°C at 0.4 mmHg
LogP8.27890
Refractive Index1.4620-1.4660
Exact Mass360.23900
MDL NumberMFCD28515435

The high boiling point of 195°C at reduced pressure (0.4 mmHg) reflects the significant intermolecular forces present in this compound due to its long hydrocarbon chain . These properties influence its handling characteristics and applications in synthetic procedures where solubility and thermal stability are important considerations.

Classification ElementDetailsReference
GHS SymbolGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Precautionary StatementsP264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313
HS Code2903691990

Synthesis Methods

Several synthetic routes have been documented for the preparation of 9-(Bromomethyl)nonadecane, reflecting its importance as a chemical intermediate. The synthesis typically involves multiple steps, starting from readily available precursors such as 1-bromodecane .

Multi-Step Synthesis

One documented synthetic pathway involves a five-step process starting from 1-bromodecane. This approach utilizes various reagents and conditions to construct the carbon framework and introduce the bromomethyl functionality at the desired position .

Table 3.1: Multi-Step Synthesis of 9-(Bromomethyl)nonadecane

StepReagentsConditionsScaleReference
1.1Sodium methylate, N,N-dimethylformamide80°C, 0.5 hLarge scale
1.2Continuation of reaction120°C, 2 hLarge scale
2.1Sodium methylate, N,N-dimethylformamide80°C, 0.5 hLarge scale
2.2Continuation of reaction120°C, 2 hLarge scale
3.1Lithium chloride, N,N-dimethylformamide; water160°C, 24 hLarge scale
4.1Lithium aluminum hydride, tetrahydrofuran20°C, 2 hCooling with ice
5.11H-imidazole; triphenylphosphine; carbon tetrabromide, dichloromethane20°C, 3 hCooling with ice

This synthetic process highlights the complexity involved in constructing the specific structure of 9-(Bromomethyl)nonadecane with the bromomethyl group positioned at the 9-carbon. The final bromination step (5.1) employs the Appel reaction conditions, a common method for converting alcohols to alkyl halides .

Applications in Organic Synthesis

9-(Bromomethyl)nonadecane demonstrates significant utility in organic synthesis, particularly as an alkylating agent in reactions involving thiophene derivatives and related heterocyclic compounds . Its applications extend to the preparation of materials with potential importance in electronic and photonic applications.

Synthesis of Thiophene Derivatives

ProductReaction ComponentsConditionsYieldReference
2-octyldodecyl-benzo[2,1-b;3,4-b']dithiophene-4-carboxylate3-thiopheneacetic acid, Pd(OAc)2, PPh3, K2CO3, 2-bromothiophene-3-carbaldehyde, DMF110°C, 12 h, then rt, 4 h91%
Thiophene derivative3-thiopheneacetic acid, 2-Bromo-3-thiophenecarboxaldehyde, Pd(OAc)2, PPh3, K2CO3, DMF, Bu4NI110°C, 24 h, then 50°C, 24 h61%
Benzothiophene derivative3-thiopheneacetic acid, 2-Bromobenzaldehyde, Pd(OAc)2, PPh3, K2CO3, DMF, Bu4NI110°C, 24 h, then 50°C, 24 h91%
Bis(2-hexyldecyl)anthra[1,2-b:5,6-b']dithiophene-4,10-dicarboxylate2,5-dibromobenzene-1,4-dicarbaldehyde, 3-thiopheneacetic acid, PPh3, Pd(OAc)2, K2CO3, DMF80°C, 24 h, then 80°C, 24 h10%

These reactions generally follow a common pattern, where 9-(Bromomethyl)nonadecane is introduced after an initial palladium-catalyzed coupling reaction. The resulting products are often purified by column chromatography and characterized by spectroscopic methods including NMR spectroscopy and mass spectrometry .

Reaction Mechanisms

The reactivity of 9-(Bromomethyl)nonadecane in these synthetic contexts can be understood through established mechanisms of nucleophilic substitution. In the documented reactions, the compound typically participates in SN2-type reactions where carboxylate anions (formed from 3-thiopheneacetic acid derivatives) act as nucleophiles, displacing the bromine atom to form ester linkages .

ManufacturerProduct NumberPurityQuantityPrice (USD)Last UpdatedReference
TCI ChemicalB5188>96.0% (GC)5 mL$197Mar 1, 2024
TCI ChemicalB5188>96.0% (GC)25 mL$585Mar 1, 2024
TRCB684880Not specified500 mg$185Dec 16, 2021
AK Scientific7889DANot specified5 mL$282Dec 16, 2021
AK Scientific7889DANot specified25 mL$738Dec 16, 2021

The pricing data indicates a significant price range, from approximately $197 to $738, depending on the quantity and supplier . This pricing structure is consistent with specialty chemicals that require multi-step synthesis and have relatively narrow application fields.

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